molecular formula C15H18N2O2 B11011437 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11011437
M. Wt: 258.32 g/mol
InChI Key: VAYAJAYMYDQCII-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a tetrahydrocarbazole derivative characterized by a methoxy-substituted carbazole core linked to an acetamide group. Its molecular formula is C₂₅H₂₄N₂O₂ (molecular weight: 384.5), with a fused aromatic system and a partially saturated carbazole scaffold .

Properties

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(18)16-14-5-3-4-11-12-8-10(19-2)6-7-13(12)17-15(11)14/h6-8,14,17H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYAJAYMYDQCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : The ketone group of N-(3-oxocyclohexyl)acetamide reacts with 4-methoxyphenylhydrazine in acetic acid under reflux.

  • Cyclization : Intramolecular cyclization forms the tetrahydrocarbazole core.

  • Workup : The crude product is recrystallized from ethanol, yielding white crystals.

Key Parameters:

ParameterValue
SolventAcetic acid
TemperatureReflux (~118°C)
Reaction Time12–16 hours
Yield60–70%
Melting Point167–168°C

This method emphasizes stoichiometric control, as excess phenylhydrazine derivatives may lead to by-products such as hydrazones or over-cyclized analogs .

Acylation of Pre-Formed Carbazole Intermediates

An alternative route involves functionalizing a pre-assembled carbazole nucleus. A study on tetrahydrocarbazole derivatives describes the synthesis of α-chloro-N-carbazole acetamide, which can be adapted for the target compound.

Synthesis of Sodium Carbazole Salt

  • Base Treatment : Carbazole (1.5 g, 0.009 mol) is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (NaH, 0.21 g) at 0°C.

  • Acylation : Chloroacetyl chloride (0.66 mL, 0.009 mol) is added dropwise, forming α-chloro-N-carbazole acetamide .

Methoxy Group Introduction

  • Nucleophilic Substitution : The chloro intermediate reacts with sodium methoxide (NaOMe) in methanol, substituting chlorine with a methoxy group.

  • Purification : The product is filtered and recrystallized from ethanol.

Reaction Optimization:

  • Temperature : 0°C to room temperature minimizes side reactions.

  • Solvent Choice : Dry DMF ensures solubility of intermediates.

Modern CH Amination Strategies

Recent advances in C–H activation offer streamlined pathways. A publication in PMC demonstrates the use of elemental oxygen for direct amination of tetrahydrocarbazoles.

Oxidative Amination Protocol

  • Substrate Preparation : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is dissolved in DMSO.

  • Oxygen-Mediated Reaction : Elemental oxygen is bubbled through the solution at 80°C, facilitating C–H bond cleavage at the 1-position.

  • Acetamide Formation : Reaction with acetamide derivatives introduces the acetamide group.

Advantages:

  • Atom Economy : Avoids pre-functionalized intermediates.

  • Yield : ~50–60%, with potential for optimization.

Comparative Analysis of Methodologies

MethodYield (%)PurityScalabilityCost Efficiency
Fischer Indole60–70High (>95%)ModerateModerate
Acylation45–55ModerateHighLow
CH Amination50–60HighLowHigh

The Fischer indole method offers superior yield and purity but requires stringent temperature control. CH amination, while innovative, faces scalability challenges due to specialized equipment needs.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at 3051 cm⁻¹ (C–H stretch) and 1650 cm⁻¹ (amide C=O) confirm functional groups.

  • NMR Analysis :

    • 1H^1\text{H}-NMR : A singlet at δ 3.85 ppm (3H, OCH₃) and δ 2.05 ppm (3H, CH₃CO).

    • 13C^{13}\text{C}-NMR : Peaks at δ 170.5 ppm (amide carbonyl) and δ 55.2 ppm (methoxy carbon).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows a single peak at t_R = 8.2 min , confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions including:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.
  • Anticancer Properties : Studies show that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Medicine

The compound is being explored as a potential therapeutic agent for various diseases:

  • Cancer Treatment : Its ability to modulate cellular pathways makes it a candidate for further development in anticancer therapies.
  • Infectious Diseases : Preliminary studies suggest potential applications in treating infections due to its antimicrobial properties.

Industrial Applications

This compound is utilized in the development of new materials such as polymers and advanced composites. Its unique chemical properties make it suitable for applications in material science.

The biological activities of this compound have been documented through various studies:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to a broader class of tetrahydrocarbazole-acetamide derivatives. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide Naphthalene at acetamide C₂₅H₂₄N₂O₂ 384.5 Enhanced aromatic stacking due to naphthalene; increased lipophilicity.
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Chloro at carbazole; phenyl carbonyl linker C₂₃H₂₀ClN₂O₂ 403.87 Electron-withdrawing Cl improves metabolic stability; rigid carbonyl linker.
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide Tetrazole and dimethyl groups on benzamide C₂₃H₂₄N₆O₂ 416.48 Tetrazole enhances hydrogen bonding; methyl groups improve bioavailability.

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) improve solubility and hydrogen-bonding capacity, whereas halogens (e.g., Cl, F) enhance electronegativity and metabolic stability .
Physicochemical and Spectral Properties
  • IR Spectroscopy : Methoxy groups exhibit strong C–O stretches near 1250 cm⁻¹ , while acetamide carbonyls (C=O) appear at 1670–1680 cm⁻¹ .
  • NMR : Key signals include methoxy protons at δ 3.7–3.9 ppm (¹H NMR) and carbazole aromatic protons at δ 6.8–7.5 ppm .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound belonging to the class of carbazole and isoquinoline derivatives. Its unique molecular structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C24H23N3O3
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific kinases involved in cell proliferation.
  • Receptor Modulation : The compound may bind to receptors that regulate cellular signaling pathways.

This interaction can lead to significant biological effects such as anti-cancer properties and neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. The compound's mechanism involves:

  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The proposed mechanisms include:

  • Reduction of Oxidative Stress : this compound may enhance the activity of antioxidant enzymes.
  • Inhibition of Neuroinflammation : The compound can reduce the production of pro-inflammatory cytokines in neuronal cells.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound against several cancer cell lines including breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HT29). The findings indicated:

Cell LineIC50 Value (µM)Mechanism
MCF710.5Apoptosis induction
A54915.3Cell cycle arrest
HT2912.8Inhibition of proliferation

The study concluded that the compound has significant potential as an anticancer agent due to its low IC50 values across multiple cancer types .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results demonstrated:

ParameterControl GroupTreatment Group
Memory Retention (%)4075
Oxidative Stress MarkerHighLow
Inflammatory CytokinesElevatedReduced

The treatment group showed improved memory retention and reduced oxidative stress markers compared to the control group .

Q & A

Q. What are the common synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide?

The synthesis typically involves multi-step routes, including cyclization of substituted carbazoles followed by functionalization. For example, tetrahydrocarbazole derivatives are synthesized via Friedel-Crafts alkylation or cyclocondensation of indole precursors with ketones, followed by acetylation using acetic anhydride or acetyl chloride under reflux conditions. Copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") may also introduce triazole or acetamide moieties . Key steps include:

  • Ring formation : Cyclization under acidic or thermal conditions.
  • Substitution : Methoxy and acetamide groups are introduced via nucleophilic substitution or acylation.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures.

Q. What spectroscopic methods are used for structural characterization?

A combination of techniques ensures accurate structural confirmation:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.7–3.9 ppm) and carbazole/acetamide carbon signals .
  • HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • TLC : Monitors reaction progress (e.g., hexane:ethyl acetate 8:2) .
Technique Key Peaks/Data Purpose
IR1670–1680 cm⁻¹ (C=O)Confirm acetamide
¹H NMRδ 3.7–3.9 (OCH₃)Assign methoxy
HRMS[M+H]+ 404.1348Validate molecular mass

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the carbazole core?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and ring puckering parameters. For example:

  • Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity in the tetrahydrocarbazole ring .
  • Hydrogen bonding : Graph-set analysis identifies motifs (e.g., N–H···O interactions) influencing crystal packing .
  • Validation : Compare experimental unit cell parameters (e.g., monoclinic P21/c, β = 101.8°) with computational models .

Q. How can computational methods predict biological activity?

  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., enzymes or receptors). Triazole/acetamide moieties often interact with active-site residues via hydrogen bonds .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity .

Q. How should researchers address contradictions in spectroscopic data?

  • Cross-validation : Use complementary techniques (e.g., ¹³C NMR vs. DEPT-135 to confirm quaternary carbons) .
  • Dynamic effects : Variable-temperature NMR resolves signal splitting due to conformational exchange.
  • Crystallographic backup : SC-XRD resolves ambiguities in regiochemistry or stereochemistry .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Cu(OAc)₂ in click chemistry improves triazole formation (yield: 75–90%) .
  • Solvent optimization : Polar aprotic solvents (DMF) enhance nucleophilicity in acylation steps .
  • Kinetic monitoring : In-situ IR tracks intermediate formation to adjust reaction times .

Methodological Considerations

Q. How to design stability studies under varying pH/temperature?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Analytical monitoring : HPLC with UV detection (λ = 254 nm) quantifies degradation products .
  • Kinetic modeling : Arrhenius plots predict shelf life at 25°C using degradation rates at elevated temperatures .

Q. How to analyze structure-activity relationships (SAR) for bioactivity?

  • Analog synthesis : Vary substituents (e.g., halogen, nitro, methyl) on the carbazole/acetamide moieties .
  • Bioassays : Test inhibition of enzymes (e.g., kinases) or antimicrobial activity (MIC values).
  • Data correlation : Plot substituent hydrophobicity (logP) vs. IC₅₀ to identify optimal lipophilicity .

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